2-(5-ciclopropil-1,3,4-oxadiazol-2-il)acetato de metilo

Descripción general

Descripción

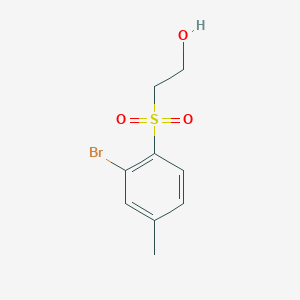

“Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate” is a chemical compound with the CAS Number: 1803583-26-7 . It has a molecular weight of 182.18 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as “Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate”, can be achieved from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . This one-pot synthesis-arylation strategy features a second stage copper-catalyzed 1,3,4-oxadiazole arylation .Molecular Structure Analysis

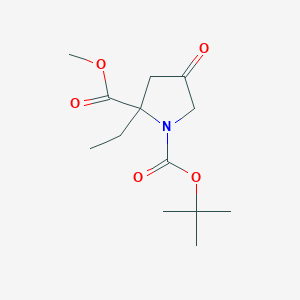

The InChI Code of this compound is 1S/C8H10N2O3/c1-12-7(11)4-6-9-10-8(13-6)5-2-3-5/h5H,2-4H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The reaction sequence for the synthesis of 1,3,4-oxadiazoles, including “Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate”, tolerates (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Physical And Chemical Properties Analysis

“Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate” is a liquid at room temperature . It has a molecular weight of 182.18 and is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Medicina: Agentes antimicrobianos

Los derivados de 1,3,4-oxadiazol han sido reconocidos por sus propiedades antibacterianas y antivirales. El 2-(5-ciclopropil-1,3,4-oxadiazol-2-il)acetato de metilo podría explorarse como un posible agente antimicrobiano, dada su similitud estructural con estos compuestos biológicamente activos .

Agricultura: Protección de plantas

Los compuestos basados en 1,3,4-oxadiazol pueden actuar como agentes de protección de plantas. Exhiben actividad herbicida, insecticida y fungicida, lo que podría ser crucial para salvaguardar los cultivos contra diversos patógenos y plagas .

Síntesis farmacéutica: Bloques de construcción

La estructura del compuesto lo convierte en un valioso bloque de construcción para sintetizar moléculas más complejas con posibles efectos terapéuticos. Su uso en la creación de nuevas moléculas farmacológicamente activas podría ser significativo .

Investigación antineoplásica: Tratamiento del cáncer

Algunos derivados de oxadiazol han mostrado actividad antineoplásica (anticancerígena). La investigación sobre el this compound podría descubrir nuevas vías para el tratamiento del cáncer, particularmente en el diseño de fármacos dirigidos a líneas celulares cancerosas específicas .

Bioquímica: Inhibición enzimática

El compuesto puede servir como un inhibidor enzimático, interrumpiendo las vías metabólicas de los organismos causantes de enfermedades o las células cancerosas. Esta aplicación podría conducir al desarrollo de nuevos tratamientos para diversas enfermedades .

Ciencia de materiales: Semiconductores orgánicos

Debido a las propiedades electrónicas del anillo oxadiazol, este compuesto podría utilizarse en el desarrollo de semiconductores orgánicos, que son esenciales para crear dispositivos electrónicos flexibles .

Química analítica: Estudios cromatográficos

En química analítica, el compuesto podría utilizarse como un estándar o referencia en estudios cromatográficos para ayudar a identificar o cuantificar compuestos similares en mezclas .

Biología molecular: Estudios de expresión génica

El compuesto podría estar involucrado en estudios de expresión génica, particularmente como un reactivo que afecta a los factores de transcripción u otras proteínas involucradas en la regulación genética .

Safety and Hazards

The safety information for “Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

The future directions for “Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate” and similar compounds could involve further investigations into their activity as anticancer, antimicrobial, and antiviral agents . The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones . Future research could explore alternative synthesis methods.

Mecanismo De Acción

Target of Action

Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate is a compound that has been studied for its potential biological activities . .

Mode of Action

Oxadiazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties . The specific interactions with their targets can vary depending on the exact structure of the compound and the nature of the target.

Biochemical Pathways

Oxadiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Oxadiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This interaction can inhibit the enzyme’s activity, leading to potential therapeutic applications in conditions where carbonic anhydrase activity is dysregulated . Additionally, methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate has been shown to interact with various proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of mitogen-activated protein kinases, which are crucial for transmitting signals from the cell surface to the nucleus . This modulation can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate has been reported to impact cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with carbonic anhydrase results in the inhibition of the enzyme’s activity, which can have therapeutic implications . Additionally, methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biological activity and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation, affecting its biological activity . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. One of the key metabolic pathways involves the cytochrome P450 enzyme system, which plays a crucial role in the compound’s biotransformation and elimination . The interaction with cytochrome P450 enzymes can lead to the formation of active or inactive metabolites, affecting the compound’s overall biological activity . Additionally, methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate can influence the levels of key metabolites, such as glucose and lipids, by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . This transport mechanism influences the compound’s localization and accumulation within specific tissues, affecting its overall biological activity . Additionally, binding proteins, such as albumin, can facilitate the distribution of methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate within the bloodstream, enhancing its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate can be localized to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, the compound can be directed to the nucleus, where it modulates gene expression by interacting with transcription factors and other regulatory proteins . These subcellular localization patterns contribute to the compound’s overall biological activity and potential therapeutic applications.

Propiedades

IUPAC Name |

methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-7(11)4-6-9-10-8(13-6)5-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMNUVPAPBRJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NN=C(O1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803583-26-7 | |

| Record name | methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-](/img/structure/B1383224.png)

![3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1383225.png)

![(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383230.png)

![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)